molecular formula C11H18N2O4 B2363910 Tetrahydro-2-furanylmethyl 2-(3-oxo-2-piperazinyl)acetate CAS No. 1008015-25-5

Tetrahydro-2-furanylmethyl 2-(3-oxo-2-piperazinyl)acetate

Cat. No. B2363910
CAS RN: 1008015-25-5
M. Wt: 242.275
InChI Key: AFRAXTHYXDRJLK-UHFFFAOYSA-N
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Description

Tetrahydro-2-furanylmethyl 2-(3-oxo-2-piperazinyl)acetate is a chemical compound with the molecular formula C11H18N2O4 . Its IUPAC name is tetrahydro-2-furanylmethyl (3-oxo-2-piperazinyl)acetate .


Molecular Structure Analysis

The molecular structure of Tetrahydro-2-furanylmethyl 2-(3-oxo-2-piperazinyl)acetate is represented by the InChI code: 1S/C11H18N2O4/c14-10(17-7-8-2-1-5-16-8)6-9-11(15)13-4-3-12-9/h8-9,12H,1-7H2,(H,13,15) .


Physical And Chemical Properties Analysis

Tetrahydro-2-furanylmethyl 2-(3-oxo-2-piperazinyl)acetate has a molecular weight of 242.27 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Chemical Synthesis and Modification

  • Tetrahydro-2-furanylmethyl 2-(3-oxo-2-piperazinyl)acetate is utilized in the synthesis of novel compounds with potential pharmacological activities. For instance, a series of derivatives, 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, were synthesized starting from 2-acetylfuran. These derivatives exhibited antidepressant and anti-anxiety activities in preclinical models (Kumar et al., 2017).

  • In the realm of organic chemistry, strategies for synthesizing various 2-substituted piperazines have been developed. Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones, derived from the compound, have been used as scaffolds for preparing a variety of 2-substituted piperazines (Clark & Elbaum, 2007).

  • The compound has been involved in the synthesis of a variety of heterocyclic systems by reacting with electrophilic reagents, demonstrating its utility in creating diverse chemical structures (Khilya et al., 2019).

Material Science and Coordination Chemistry

  • It has played a role in the formation of coordination polymers with uranyl thiophene dicarboxylate. These polymers displayed varied crystalline structures and photocatalytic activities, highlighting its utility in materials science and photocatalysis (Jennifer & Jana, 2017).

  • Additionally, 2D coordination polymers involving the drug ligand Enoxacin were synthesized, showing promising photoluminescence properties. This implies potential applications in the field of optoelectronic materials (Yu et al., 2006).

Pharmaceutical Research

  • In pharmaceutical research, the compound's derivatives have been explored as adenosine A2a receptor antagonists, showcasing their potential in treating neurological disorders like Parkinson's disease (Vu et al., 2004).

  • It has also been a part of the synthesis of prodrugs aimed at enhancing anti-HIV activity, indicating its role in developing novel antiviral therapies (Sriram et al., 2007).

Safety and Hazards

The safety information available indicates that this compound may cause eye irritation and skin sensitization . It’s classified as a combustible solid . As with all chemicals, it should be handled with appropriate safety measures.

properties

IUPAC Name

oxolan-2-ylmethyl 2-(3-oxopiperazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c14-10(17-7-8-2-1-5-16-8)6-9-11(15)13-4-3-12-9/h8-9,12H,1-7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRAXTHYXDRJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC(=O)CC2C(=O)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-2-furanylmethyl 2-(3-oxo-2-piperazinyl)acetate

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